N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C26H28FN3O3S This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a benzyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with benzyl chloride to form N-benzyl-4-fluorophenylpiperazine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide: Similar structure but lacks the sulfonamide group.
N-benzyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide: Similar structure but with a different substitution pattern on the piperazine ring.
N-benzyl-2-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)-1,3-oxazol-5-amine: Contains an oxazole ring instead of a piperazine ring.
Uniqueness
N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both a piperazine ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H28FN3O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H28FN3O3S/c1-21-7-13-25(14-8-21)34(32,33)30(19-22-5-3-2-4-6-22)20-26(31)29-17-15-28(16-18-29)24-11-9-23(27)10-12-24/h2-14H,15-20H2,1H3 |
InChI Key |
AMMBBTSEGCPTAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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